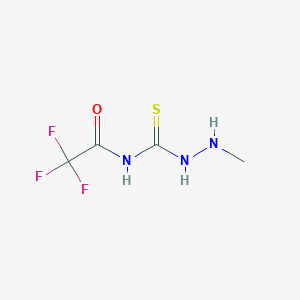
1-Methyl-4-trifluoroacetylthiosemicarbazide
Vue d'ensemble
Description
Synthesis Analysis
Thiosemicarbazides, the class of compounds to which MTA belongs, are important in the synthesis of several heterocycles . Their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds .Molecular Structure Analysis
The molecular structure of MTA consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms gives MTA its unique properties.Chemical Reactions Analysis
Thiosemicarbazides are polyfunctional compounds possessing nucleophilic properties . They have been used to design different heterocyclic moieties with different ring sizes such as pyrazole, thiazole, triazole, oxadiazole, thiadiazole, triazine, and thiadiazine .Applications De Recherche Scientifique
Medicinal Chemistry
1-Methyl-4-trifluoroacetylthiosemicarbazide: is a compound with potential applications in medicinal chemistry due to its structural properties. While specific applications in medicine for this compound are not detailed in the available literature, compounds with similar functional groups have been explored for their bioactive properties. Thiosemicarbazides, in general, are known for their antimicrobial and anticancer activities. They can serve as precursors for synthesizing various heterocyclic compounds that exhibit a wide range of biological activities .
Agriculture
In the field of agriculture, 1-Methyl-4-trifluoroacetylthiosemicarbazide could be investigated for its role as a precursor in synthesizing new compounds with potential pesticidal or herbicidal properties. The trifluoroacetyl group, in particular, is of interest due to its potential to increase the biological activity of molecules .
Material Science
Material science could benefit from the unique properties of 1-Methyl-4-trifluoroacetylthiosemicarbazide in the development of novel materials. Its molecular structure suggests that it could be used in the synthesis of polymers or coatings with specific chemical resistance or other desirable physical properties .
Environmental Science
Environmental science applications may include the use of 1-Methyl-4-trifluoroacetylthiosemicarbazide in the synthesis of chemical sensors or indicators. The compound’s reactivity with various metals and its potential to form complexes could be useful in detecting environmental pollutants .
Analytical Chemistry
In analytical chemistry, 1-Methyl-4-trifluoroacetylthiosemicarbazide can be utilized in the development of analytical reagents. Due to its potential to form stable complexes with metals, it could be used in colorimetric assays or as a part of the detection system in chromatography .
Biochemistry
Biochemically, 1-Methyl-4-trifluoroacetylthiosemicarbazide and its derivatives could be explored for enzyme inhibition studies. Thiosemicarbazide derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in many physiological processes. This inhibition has implications for understanding and treating various diseases, including cancer .
Pharmacology
Pharmacologically, the compound could be a candidate for drug design and discovery. Its molecular framework allows for the creation of derivatives that might interact with biological targets, potentially leading to the development of new therapeutic agents .
Industrial Applications
Lastly, in industrial applications, 1-Methyl-4-trifluoroacetylthiosemicarbazide could be used in the chemical manufacturing process, either as an intermediate or as a catalyst due to its potential reactivity and stability under various conditions .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHJHYPSZXDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=S)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-trifluoroacetylthiosemicarbazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
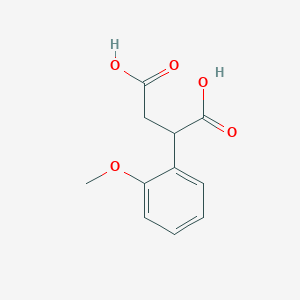
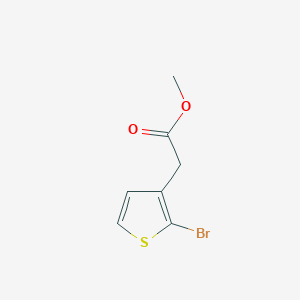
![N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425452.png)

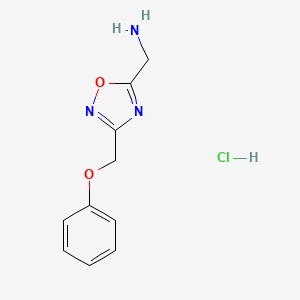

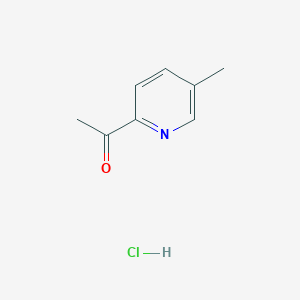
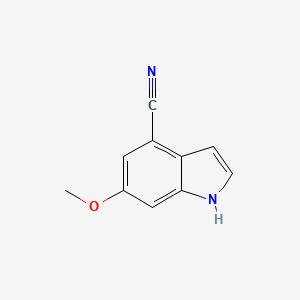

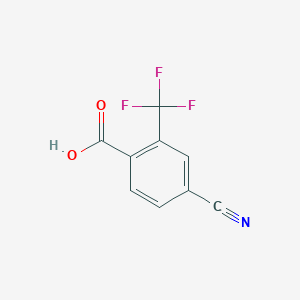
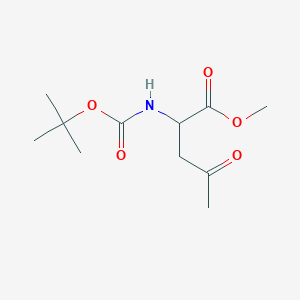

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)